Cas no 1228552-85-9 (Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate)

Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate
- ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
- ethyl 4-?amino-?1-?methyl-?pyrazole-?3-?carboxylate
- ethyl 4-amino-1-methylpyrazole-3-carboxylate
- AMY35246
- SBB073649
- STL415026
- BB 0262705
- ST45256142
- 1H-Pyrazole-3-carboxylic acid, 4-amino-1-methyl-, ethyl ester
- MFCD16618430
- SB40692
- AKOS005174448
- SY100233
- EN300-232598
- P16696
- ethyl4-amino-1-methyl-1H-pyrazole-3-carboxylate
- AS-53573
- CS-0049480
- SCHEMBL18362240
- 1228552-85-9
-
- MDL: MFCD16618430
- インチ: 1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3
- InChIKey: CTLKSFPCZVBSFK-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(=CN(C)N=1)N)=O
計算された属性
- 精确分子量: 169.085126602 g/mol
- 同位素质量: 169.085126602 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 70.1
- 分子量: 169.18
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 300.5±22.0 °C at 760 mmHg
- フラッシュポイント: 135.5±22.3 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM326308-10g |
ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |
1228552-85-9 | 95+% | 10g |
$2668 | 2021-08-18 | |
Chemenu | CM326308-1g |
ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |
1228552-85-9 | 95+% | 1g |
$498 | 2021-08-18 | |
Enamine | EN300-232598-5.0g |
ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate |
1228552-85-9 | 95% | 5.0g |
$1277.0 | 2024-06-19 | |
Chemenu | CM326308-5g |
ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |
1228552-85-9 | 95%+ | 5g |
$985 | 2023-02-03 | |
Enamine | EN300-232598-0.25g |
ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate |
1228552-85-9 | 95% | 0.25g |
$266.0 | 2024-06-19 | |
Chemenu | CM326308-5g |
ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |
1228552-85-9 | 95+% | 5g |
$1387 | 2021-08-18 | |
TRC | B434673-50mg |
Ethyl 4-Amino-1-methyl-pyrazole-3-carboxylate |
1228552-85-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B434673-100mg |
Ethyl 4-Amino-1-methyl-pyrazole-3-carboxylate |
1228552-85-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D573411-1G |
ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |
1228552-85-9 | 97% | 1g |
$120 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1185-10G |
ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |
1228552-85-9 | 97% | 10g |
¥ 3,201.00 | 2023-03-15 |
Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
Ethyl 4-amino-1-methyl-pyrazole-3-carboxylateに関する追加情報
Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate (CAS No. 1228552-85-9): A Comprehensive Overview
Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate (CAS No. 1228552-85-9) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceutical research, and organic synthesis. This compound is characterized by its unique structural features, which include an ethyl ester group, an amino group, and a pyrazole ring. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms. It is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in the design of bioactive molecules. The presence of the amino group in the 4-position of the pyrazole ring enhances the compound's basicity and reactivity, while the ethyl ester group at the 3-position provides additional functionality for further chemical modifications.
Recent studies have highlighted the potential of Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate could serve as a lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory and analgesic activities, Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate has also been investigated for its potential as an antiviral agent. A study conducted by researchers at the University of California found that certain derivatives of this compound demonstrate significant antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve inhibition of viral replication through interference with key viral enzymes.
The synthesis of Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate can be achieved through several routes, each offering different advantages in terms of yield and purity. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form ethyl pyrazole-3-carboxylate, followed by N-methylation and subsequent amino substitution. This multi-step process allows for precise control over the final product's structure and properties.
In the context of pharmaceutical research, the ability to synthesize and modify Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate efficiently is crucial for optimizing its therapeutic potential. Recent advancements in synthetic chemistry have led to the development of more streamlined and cost-effective methods for producing this compound on a larger scale. These improvements have facilitated further exploration of its biological activities and potential applications in drug discovery.
The physicochemical properties of Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate are also noteworthy. It is a white crystalline solid with a melting point ranging from 90°C to 95°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.
Toxicological studies on Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate have shown that it has low toxicity when administered at therapeutic doses. However, as with any chemical compound, appropriate safety measures should be taken during handling and storage to ensure user safety. This includes wearing personal protective equipment (PPE) such as gloves and goggles, as well as working in a well-ventilated area or fume hood.
In conclusion, Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate (CAS No. 1228552-85-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research in this area continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, contributing to the advancement of healthcare solutions.
1228552-85-9 (Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate) Related Products
- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)
- 2172180-99-1(1-(5-cyclopropylpyridin-3-yl)sulfanyl-4-methylpentan-2-one)
- 2110741-41-6(5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one)
- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)
- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)
- 886924-64-7(N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide)
- 887333-30-4(Hebeirubescensin H)
- 2172246-21-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 2172143-13-2((4,4-dimethylcyclohexyl)methanesulfonyl fluoride)
- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)
